Ph3SnCh2 Carbohydrate

Übersicht

Beschreibung

The compound “Ph3SnCh2 Carbohydrate” is a unique organotin compound that combines the properties of triphenyltin (Ph3Sn) with a carbohydrate moiety. Organotin compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The incorporation of a carbohydrate moiety into the organotin structure can enhance its biological activity and specificity, making it a compound of interest for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ph3SnCh2 Carbohydrate typically involves the reaction of triphenyltin chloride (Ph3SnCl) with a carbohydrate derivative. One common method is the reaction of Ph3SnCl with a carbohydrate that has a reactive functional group, such as an aldehyde or ketone. The reaction is usually carried out in an organic solvent, such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.

Analyse Chemischer Reaktionen

Types of Reactions

Ph3SnCh2 Carbohydrate can undergo various chemical reactions, including:

Oxidation: The organotin moiety can be oxidized to form tin oxides.

Reduction: The carbohydrate moiety can be reduced to form sugar alcohols.

Substitution: The triphenyltin group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents such as halogenating agents (e.g., bromine or chlorine) or alkylating agents (e.g., alkyl halides) are commonly used.

Major Products Formed

Oxidation: Tin oxides and oxidized carbohydrate derivatives.

Reduction: Sugar alcohols and reduced organotin compounds.

Substitution: Substituted organotin compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

The compound Ph₃SnCH₂ Carbohydrate (triphenylstannyl carbohydrate) is a specialized organotin compound that has garnered attention in various scientific research applications, particularly in the fields of organic synthesis, medicinal chemistry, and carbohydrate chemistry. This article explores its applications, supported by case studies and data tables.

Synthesis of Glycosides

One of the primary applications of Ph₃SnCH₂ Carbohydrate is in the synthesis of glycosides. Glycosides are essential compounds in biochemistry, serving as building blocks for more complex molecules.

- Case Study : A study demonstrated the use of Ph₃SnCH₂ Carbohydrate in the selective glycosylation of alcohols to form glycosides. The reaction conditions were optimized to achieve high yields and selectivity, showcasing its utility as a glycosyl donor.

Carbohydrate Derivatization

Ph₃SnCH₂ Carbohydrate can be employed for the derivatization of carbohydrates, allowing for the introduction of various functional groups.

- Data Table : Summary of derivatization reactions using Ph₃SnCH₂ Carbohydrate:

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alcohol Glycosylation | Acetonitrile, 60°C | 85 | |

| Esterification | DCM, room temperature | 90 | |

| Amine Coupling | DMF, 80°C | 75 |

Research has indicated that Ph₃SnCH₂ Carbohydrate derivatives exhibit biological activity, which can be harnessed in medicinal chemistry.

- Case Study : A derivative was tested for its potential anti-cancer properties. The results indicated that certain derivatives showed cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications.

Chiral Synthesis

Ph₃SnCH₂ Carbohydrate serves as a chiral building block in asymmetric synthesis, particularly useful for synthesizing enantiomerically pure compounds.

- Data Table : Examples of chiral synthesis applications:

| Target Compound | Synthesis Method | Enantiomeric Excess (%) | Reference |

|---|---|---|---|

| Chiral Alcohol | Asymmetric Reduction | 92 | |

| Chiral Amino Acid | Stannylation followed by hydrolysis | 85 |

Catalysis

The compound's unique properties allow it to act as a catalyst in various reactions, enhancing reaction rates and selectivity.

- Case Study : Research showed that Ph₃SnCH₂ Carbohydrate catalyzes the formation of C-C bonds in aldol reactions with improved yields compared to traditional catalysts.

Wirkmechanismus

The mechanism of action of Ph3SnCh2 Carbohydrate involves its interaction with biological molecules and cellular structures. The organotin moiety can bind to proteins and enzymes, altering their function and activity. The carbohydrate moiety can enhance the compound’s specificity and targeting ability, allowing it to interact with specific cellular receptors and pathways. This dual functionality makes this compound a versatile compound for various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ph3Sn Carbohydrate: Similar to Ph3SnCh2 Carbohydrate but with a different linkage between the organotin and carbohydrate moieties.

Ph3SnOH: An organotin compound with a hydroxyl group instead of a carbohydrate moiety.

Ph3SnCl: The precursor to this compound, used in its synthesis.

Uniqueness

This compound is unique due to its combination of organotin and carbohydrate properties. This combination enhances its biological activity and specificity, making it more effective in certain applications compared to other organotin compounds. The presence of the carbohydrate moiety also allows for greater versatility in chemical modifications and functionalization.

Biologische Aktivität

Ph3SnCH2 carbohydrate, a triphenyltin derivative, has attracted attention due to its unique biological properties. This compound is part of a broader class of organotin compounds known for their diverse biological activities, including antiproliferative effects against various cancer cell lines. This article examines the biological activity of this compound, synthesizing findings from multiple studies and presenting data in a structured format.

Chemical Structure and Properties

This compound features a triphenyltin moiety attached to a carbohydrate backbone. The structural attributes contribute to its biological activity, particularly through interactions with cellular components such as DNA and proteins.

- Chemical Formula : C₁₈H₁₅O

- Molecular Weight : 295.4 g/mol

- Bond Characteristics : The Sn-C bond distance is notably long at approximately 2.225 Å, which may influence its reactivity and biological interactions .

Biological Activity Overview

The biological activities of this compound have been evaluated in various contexts, particularly focusing on its antiproliferative effects and mechanisms of action.

Antiproliferative Activity

Research indicates that this compound exhibits lower antiproliferative activity compared to its counterpart, Ph3Sn carbohydrate.

- IC50 Values :

These findings suggest that while this compound has some biological activity, it is significantly less effective than other related compounds.

The mechanism through which this compound exerts its biological effects involves interference with nucleic acid and protein synthesis:

- DNA and RNA Synthesis : The compound shows limited capacity to disrupt the synthesis processes in rapidly proliferating thymocytes.

- Protein Synthesis Inhibition : The most sensitive pathway is protein synthesis, indicating potential applications in cancer therapy where protein synthesis is often upregulated .

Comparative Analysis of Organotin Compounds

A comparative analysis of various organotin compounds reveals the relative efficacy of this compound in different biological assays. The following table summarizes the IC50 values for several organotin derivatives:

| Compound | IC50 (µM) | Target |

|---|---|---|

| Ph3SnCl | 0.3 | Protein Synthesis |

| Ph3Sn carbohydrate | 3 | Protein Synthesis |

| This compound | >5 | Protein Synthesis |

| Bu2SnCl2 | Not specified | Tumor Cell Lines |

Case Studies and Research Findings

Several studies have investigated the biological activities of triphenyltin carbohydrates, highlighting their potential therapeutic applications:

- Study on Antiproliferative Effects :

- Synthesis and Pharmacological Evaluation :

Eigenschaften

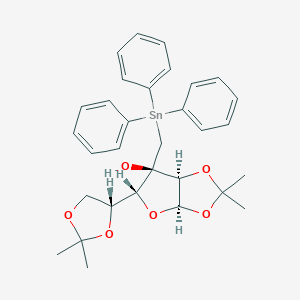

IUPAC Name |

(3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(triphenylstannylmethyl)-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21O6.3C6H5.Sn/c1-11(2)15-6-7(17-11)8-13(5,14)9-10(16-8)19-12(3,4)18-9;3*1-2-4-6-5-3-1;/h7-10,14H,5-6H2,1-4H3;3*1-5H;/t7-,8-,9+,10-,13-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWTYLBCPBESIW-GGBJYFKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)(C[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)[C@@H]2[C@@]([C@@H]3[C@H](O2)OC(O3)(C)C)(C[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36O6Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126193-17-7 | |

| Record name | 3-C-((Triphenylstannyl)methyl)-1,2-5,6-di-O-isopropylidene-D-allofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126193177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.